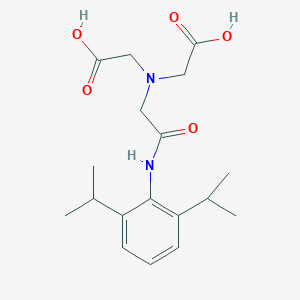

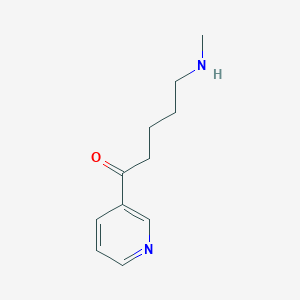

5-(Methylamino)-1-pyridin-3-ylpentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds structurally similar to 5-(Methylamino)-1-pyridin-3-ylpentan-1-one often involves strategic reactions such as palladium-catalyzed processes or cyclization reactions. For example, a practical synthesis involving palladium-catalyzed cyanation and reduction has been described for a key pharmaceutical intermediate, showcasing the methods used in constructing complex molecules with precise functionalities (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often involves x-ray crystallography for determination. An example is the structural elucidation of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, which revealed details about molecular conformation and packing within the crystal lattice, highlighting the importance of molecular geometry in understanding compound properties (Fenton et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic addition or cycloaddition reactions, leading to the formation of novel heterocyclic structures. An example includes the synthesis of pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides, showcasing the versatility of these compounds in forming diverse chemical structures (Shahriari et al., 2022).

Physical Properties Analysis

The physical properties of such compounds can vary widely depending on their molecular structure. Studies often focus on solubility, melting points, and crystalline structure to understand how these compounds interact with their environment. For instance, the synthesis and characterization of new polyamides based on pyridine derivatives highlighted the solubility and thermal properties of these materials, providing insight into their physical behavior (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Investigations into the reactivity of pyridines have shown that substituents can significantly influence their nucleophilic and electrophilic properties, providing a basis for predicting reactions and designing new compounds (De Rycke et al., 2011).

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

One notable application is the stereoselective synthesis of key intermediates for pharmaceutical research. For instance, the preparation of PF-00951966, a potential fluoroquinolone antibiotic, involves a highly efficient and stereoselective synthesis process that highlights the compound's role in developing treatments against respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).

Anticancer Activity

Derivatives of "5-(Methylamino)-1-pyridin-3-ylpentan-1-one" have been synthesized and evaluated for their anticancer activity. A study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives showed potent anticancer activity against different human cancer cell lines, indicating the compound's potential as a framework for developing new anticancer agents (Hadiyal et al., 2020).

Fluorescent Dyes and Imaging

The compound also finds application in the synthesis of fluorescence dyes, specifically tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These dyes exhibit high fluorescence quantum yields and are explored for applications in living cell imaging, contributing to advancements in biological and medical imaging technologies (Chen et al., 2012).

Coordination Polymers

In the field of materials science, the compound serves as a precursor for the synthesis of coordination polymers with unique properties. A study demonstrated the in situ hydrolysis of a related compound to generate new helical coordination polymers, showcasing the potential for creating materials with novel structural and functional characteristics (Li et al., 2008).

Eigenschaften

IUPAC Name |

5-(methylamino)-1-pyridin-3-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10/h4-5,8-9,12H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABKJAOHYYCHBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401154 |

Source

|

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylamino)-1-pyridin-3-ylpentan-1-one | |

CAS RN |

133381-81-4 |

Source

|

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

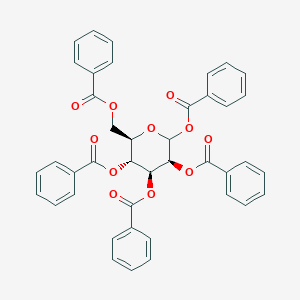

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)